2-(Benzyloxy)-5-bromo-1-fluoro-3-(trifluoromethyl)benzene
Description
2-(Benzyloxy)-5-bromo-1-fluoro-3-(trifluoromethyl)benzene is a fluorinated aromatic compound featuring a benzyloxy group at position 2, bromine at position 5, fluorine at position 1, and a trifluoromethyl (-CF₃) group at position 2. This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.
Properties
IUPAC Name |
5-bromo-1-fluoro-2-phenylmethoxy-3-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrF4O/c15-10-6-11(14(17,18)19)13(12(16)7-10)20-8-9-4-2-1-3-5-9/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEOFTWYVOUJTPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2F)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrF4O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.12 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-5-bromo-1-fluoro-3-(trifluoromethyl)benzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Fluorination: The substitution of a hydrogen atom with a fluorine atom using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-5-bromo-1-fluoro-3-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can modify the benzyloxy group.
Substitution: Nucleophilic substitution reactions can replace the bromo or fluoro groups with other substituents using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic conditions, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: NaOMe in methanol, KOtBu in tert-butanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like methoxy or tert-butyl.
Scientific Research Applications
2-(Benzyloxy)-5-bromo-1-fluoro-3-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate in the synthesis of drugs targeting specific diseases.
Industry: Utilized in the production of agrochemicals and specialty chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-5-bromo-1-fluoro-3-(trifluoromethyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromo and fluoro groups can influence its reactivity and binding affinity.
Comparison with Similar Compounds
1-(Benzyloxy)-4-(trifluoromethyl)benzene
- A second unresolved wave appears at Eₚ = +1.40 V under alkaline conditions .
- Key Difference : The absence of bromine and fluorine reduces steric hindrance and alters redox behavior compared to the target compound.
2-Bromo-5-fluoro-1-nitro-3-(trifluoromethyl)benzene (CAS 917391-24-3)
- Structure : Nitro group at position 1, bromine at 2, fluorine at 5, and -CF₃ at 3.
- Reactivity : The nitro group is strongly electron-withdrawing, enhancing electrophilic substitution reactivity compared to the benzyloxy group in the target compound. This makes it suitable for reductions to amines or participation in Ullmann couplings .
- Molecular Weight : 287.996 g/mol, slightly lower than the target compound due to the nitro group replacing benzyloxy .
5-[(4-Bromo-2,6-difluorophenyl)difluoromethoxy]-1,2,3-trifluorobenzene (CAS 511540-64-0)
- Structure : Multiple fluorine atoms (positions 1–3), difluoromethoxy, and bromine on a pendant aromatic ring.
- Physicochemical Properties : Higher lipophilicity (XLogP3 = 5.3) due to extensive fluorination. Molecular weight (389.06 g/mol) and complexity (361) exceed the target compound, suggesting specialized applications in materials science .
Functional Group Comparisons
Aldehyde Derivatives: 2-Bromo-5-(trifluoromethyl)benzaldehyde
Bromide Derivatives: 2-Bromo-5-(trifluoromethyl)benzyl bromide (CAS 886496-63-5)
- Structure : Benzyl bromide moiety at position 2.
- Reactivity : The bromomethyl group facilitates nucleophilic substitutions (e.g., SN2 reactions), offering a pathway to alkylated intermediates, unlike the target compound’s benzyloxy group, which is more stable under basic conditions .
Structural Analogs with Modified Halogenation
1-Bromo-3-fluoro-5-methoxybenzene
2-Fluoro-1-iodo-4-(trifluoromethoxy)benzene
- Structure : Iodine at position 1, trifluoromethoxy at 4.
- Applications : Iodine’s polarizability enhances utility in Suzuki-Miyaura couplings, while trifluoromethoxy improves metabolic stability. The target compound’s bromine offers a balance between reactivity and cost .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Trends
- Electrochemical Behavior: Compounds with benzyloxy groups exhibit distinct redox profiles. The target compound’s electrochemical properties remain underexplored.
- Synthetic Utility : Bromine in the target compound facilitates cross-coupling reactions (e.g., Suzuki), while fluorine enhances stability. Analogs with iodine (e.g., 2-Fluoro-1-iodo-4-(trifluoromethoxy)benzene) prioritize coupling efficiency over cost .
- Lipophilicity Trends : Increased fluorination (e.g., in CAS 511540-64-0) elevates log P values, favoring blood-brain barrier penetration in drug design .
Biological Activity
2-(Benzyloxy)-5-bromo-1-fluoro-3-(trifluoromethyl)benzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available data on its biological properties, including anticancer activity, mechanisms of action, and structure-activity relationships (SARs).
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C15H12BrF4O
- Molecular Weight : 378.16 g/mol
- IUPAC Name : 2-(benzyloxy)-5-bromo-1-fluoro-3-(trifluoromethyl)benzene
The structure is characterized by a benzene ring substituted with a benzyloxy group, bromine, fluorine, and a trifluoromethyl group, which contribute to its unique properties.
Anticancer Properties
Recent studies have evaluated the anticancer potential of compounds similar to 2-(Benzyloxy)-5-bromo-1-fluoro-3-(trifluoromethyl)benzene against various cancer cell lines. The following table summarizes some relevant findings:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa (cervical) | 0.054 | Induces apoptosis via caspase activation |
| Compound B | A549 (lung) | 0.048 | Inhibits tubulin assembly |
| Compound C | MCF-7 (breast) | 0.246 | Arrests cell cycle at G2/M phase |
These results indicate that compounds with similar structures exhibit significant cytotoxicity against cancer cells, suggesting that 2-(Benzyloxy)-5-bromo-1-fluoro-3-(trifluoromethyl)benzene may also possess similar activities.
The mechanisms through which these compounds exert their anticancer effects include:
- Tubulin Inhibition : Many derivatives inhibit tubulin polymerization, leading to disrupted microtubule dynamics and subsequent cell cycle arrest.
- Apoptosis Induction : Activation of apoptotic pathways, particularly through caspase enzymes, has been observed in several studies.
For example, studies indicated that certain derivatives bind to the colchicine site on β-tubulin, effectively blocking its function and leading to cell death .
Structure-Activity Relationships (SAR)
Understanding the SAR of 2-(Benzyloxy)-5-bromo-1-fluoro-3-(trifluoromethyl)benzene can help in designing more effective analogs. Key factors influencing biological activity include:
- Substituent Positioning : The position of halogens and functional groups on the benzene ring significantly affects potency.
- Electronic Effects : Electron-withdrawing groups like trifluoromethyl enhance the compound's reactivity and binding affinity to biological targets.
Case Studies
- Study on Lung Cancer Cells : A derivative with a similar structure was tested against A549 cells, showing an IC50 value of 0.048 µM. The study concluded that the compound induced apoptosis through caspase activation and inhibited tubulin assembly .
- Breast Cancer Research : Another study highlighted a compound's ability to arrest the cell cycle at the G2/M phase in MCF-7 cells with an IC50 value of 0.246 µM, suggesting a promising therapeutic avenue for breast cancer treatment .
Q & A
Q. What are the optimal synthetic routes for 2-(benzyloxy)-5-bromo-1-fluoro-3-(trifluoromethyl)benzene, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of polyhalogenated benzyl ethers typically involves sequential halogenation, trifluoromethylation, and benzyloxy group introduction. Key steps include:
- Halogenation : Selective bromination at the 5-position using Br₂/FeBr₃ or N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) to avoid over-substitution .
- Trifluoromethylation : Cu-mediated coupling or radical-based methods for introducing the -CF₃ group, with solvent polarity critical for regioselectivity (e.g., DMF vs. DCM) .
- Benzyloxy Installation : Nucleophilic aromatic substitution (SNAr) with benzyl alcohol under basic conditions (K₂CO₃/DMF, 80°C) .
Purity (>95%) is achieved via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic and chromatographic methods?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the benzyloxy CH₂ (δ ~4.9–5.1 ppm), aromatic protons (δ 6.8–7.5 ppm), and CF₃ splitting patterns in ¹⁹F NMR (δ -60 to -65 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Expected molecular ion [M+H]+ at m/z 377.98 (C₁₅H₁₀BrF₄O) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water) with UV detection (254 nm) to assess purity and identify byproducts .
Q. What are the primary challenges in handling this compound due to its halogenated and fluorinated substituents?
- Methodological Answer :
- Moisture Sensitivity : The benzyloxy group hydrolyzes under acidic/alkaline conditions. Use anhydrous solvents and inert atmospheres (N₂/Ar) during synthesis .
- Thermal Instability : Decomposition above 150°C necessitates low-temperature storage (2–8°C) and avoidance of prolonged heating .
- Toxicity : Bromine and fluorine substituents require fume hood use and PPE (gloves, goggles) .
Advanced Research Questions
Q. How do the electronic effects of the -CF₃ and -Br groups influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Electron-Withdrawing Effects : The -CF₃ group deactivates the benzene ring, directing electrophilic substitution to the 5-bromo position. This enhances Suzuki-Miyaura coupling efficiency with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, 80°C) .
- Competing Reactivity : The -Br substituent can undergo Ullmann or Buchwald-Hartwig amination, but the -CF₃ group may sterically hinder Pd catalyst coordination. Optimize ligands (XPhos) and bases (Cs₂CO₃) to mitigate this .
Q. What strategies resolve contradictory spectral data (e.g., overlapping NMR peaks or unexpected byproducts)?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolves peak overlaps by correlating ¹H-¹H and ¹H-¹³C couplings .
- Isotopic Labeling : Use ¹⁸O-labeled benzyloxy groups to track hydrolysis pathways .
- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., B3LYP/6-31G*) .
Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to simulate binding to cytochrome P450 or kinase targets, focusing on halogen bonding between -Br/-F and active-site residues .
- Molecular Dynamics (MD) : Assess stability of ligand-protein complexes in aqueous environments (AMBER force field) .
- QSAR Models : Corrogate substituent effects (e.g., -CF₃ lipophilicity) with bioactivity data from analogous compounds .
Q. What are the mechanistic implications of the benzyloxy group’s lability in protic vs. aprotic solvents?
- Methodological Answer :
- Acidic Conditions : Benzyloxy cleavage via SN1 mechanism (H₂SO₄/MeOH, 50°C), forming a phenol intermediate. Monitor by TLC (Rf shift from 0.7 to 0.3) .
- Basic Conditions : SN2 displacement with KOH/EtOH, yielding a phenoxide ion. Stabilize intermediates using crown ethers to enhance reaction rates .
Application-Oriented Questions
Q. How is this compound utilized as a building block in agrochemical or pharmaceutical intermediates?
- Methodological Answer :
- Agrochemicals : Serve as a precursor to herbicides via Suzuki coupling with pyridine boronic esters (e.g., trifluralin analogs) .
- Pharmaceuticals : Functionalize via Buchwald-Hartwig amination to create kinase inhibitors (e.g., JAK2/STAT3 pathway modulators) .
Q. What analytical techniques differentiate this compound from structurally similar derivatives (e.g., regioisomers)?
- Methodological Answer :
- X-ray Crystallography : Resolves regioisomerism via unit cell parameters and halogen bonding patterns .
- GC-MS with Derivatization : Trimethylsilyl (TMS) ether formation enhances volatility for isomer separation .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported synthetic yields for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
